molecular formula C19H21N3O4S B2969075 5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-45-7

5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2969075
CAS RN: 900004-45-7
M. Wt: 387.45
InChI Key: ISNVQZFYCSRDIS-UHFFFAOYSA-N
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Description

The compound “5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including compounds similar to the one , involves complex chemical processes that yield potential therapeutic agents. For instance, Grivsky et al. (1980) describe the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting a general approach to preparing substituted benzyl-methylpyrido[2,3-d]pyrimidines with significant antitumor activity (Grivsky, S. Lee, C. W. Sigel, D. Duch, & C. A. Nichol, 1980). Similarly, Roth et al. (1980) developed a new route to 5-(p-hydroxybenzyl)pyrimidines, employing phenolic Mannich bases plus pyrimidines with at least two activating groups, useful for synthesizing trimethoprim and analogues, showcasing the compound's relevance in developing broad-spectrum antibacterial agents (Roth, J. Strelitz, & B. Rauckman, 1980).

Biological Activities

The biological activities of pyrido[2,3-d]pyrimidine derivatives are diverse and promising. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications for conditions involving inflammation and pain (Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). Additionally, the study by Forsch et al. (2004) on water-soluble trimethoprim analogues demonstrated exceptional species selectivity against dihydrofolate reductase from Pneumocystis carinii and Mycobacterium avium, pointing towards novel leads for treating infections caused by these pathogens (Forsch, S. Queener, & A. Rosowsky, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrimidine derivatives exhibit their effects by interacting with biological targets such as enzymes or receptors .

properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-11-9-20-17-15(18(23)22(3)19(24)21(17)2)16(11)27-10-12-6-13(25-4)8-14(7-12)26-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNVQZFYCSRDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC(=CC(=C3)OC)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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